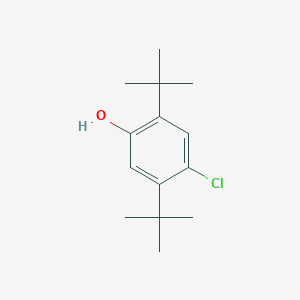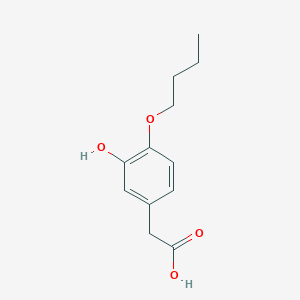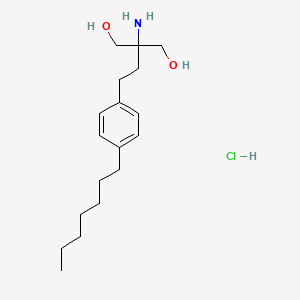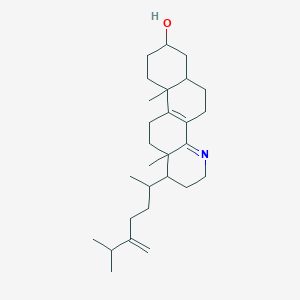
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a phenol group substituted with chlorine and two tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- typically involves the chlorination of 2,5-bis(1,1-dimethylethyl)phenol. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is exothermic and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine substituent can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Phenol, 2,5-bis(1,1-dimethylethyl)-: Similar structure but lacks the chlorine substituent.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Another similar compound with different substitution patterns.
Uniqueness
Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)- is unique due to the presence of both chlorine and tert-butyl groups, which confer distinct chemical and biological properties. The chlorine substituent enhances its reactivity and potential biological activity compared to its non-chlorinated counterparts.
This detailed article provides a comprehensive overview of Phenol, 4-chloro-2,5-bis(1,1-dimethylethyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
| 111342-06-4 | |
分子式 |
C14H21ClO |
分子量 |
240.77 g/mol |
IUPAC 名称 |
2,5-ditert-butyl-4-chlorophenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-8-12(16)10(7-11(9)15)14(4,5)6/h7-8,16H,1-6H3 |
InChI 键 |
VPZXMFLWNBUYIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![17-(5,6-Dihydroxy-7,7-dimethyloxepan-3-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/no-structure.png)
![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)
![2-[6-Amino-2-[2-(4-fluorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12292184.png)


![6-(b-D-2-Deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B12292196.png)
![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)




